molecular formula C22H28Cl2O4 B1669898 Dcpib CAS No. 82749-70-0

Dcpib

Numéro de catalogue: B1669898
Numéro CAS: 82749-70-0
Poids moléculaire: 427.4 g/mol
Clé InChI: KHKGTPJPBOQECW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du DCPIB implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du noyau indanone, la chloration et le couplage ultérieur avec l'acide butanoïque. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement élevé et une pureté .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour le this compound ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle des procédures de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de solvants et de réactifs de qualité industrielle et l'emploi de réacteurs à grande échelle pour produire le this compound en quantités importantes .

Analyse Des Réactions Chimiques

Types de réactions

Le DCPIB subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les conditions de réaction impliquent souvent des températures contrôlées, des ajustements du pH et l'utilisation de catalyseurs pour faciliter les réactions .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire des molécules de this compound modifiées avec différents groupes fonctionnels .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement les canaux anioniques régulés par le volume. Il se lie au filtre de sélectivité du canal, bloquant la conduction ionique et empêchant le canal de s'ouvrir en réponse aux stimuli osmotiques. Cette inhibition affecte divers processus cellulaires, notamment la régulation du volume cellulaire, la prolifération et l'apoptose .

Applications De Recherche Scientifique

Case Studies

  • Ischemic Stroke Models : In a study involving a rat model of middle cerebral artery occlusion (MCAO), DCPIB was administered intracisternally and resulted in a notable reduction in infarct volume (26.65% compared to 45.52% in controls) and improved functional recovery post-injury . This suggests its potential as a therapeutic agent in stroke management.
  • Cell Culture Studies : In cultured PC12 cells, which serve as an in vitro model for ischemic conditions, this compound treatment significantly decreased cell death induced by oxygen-glucose deprivation (OGD) . This indicates its effectiveness in protecting neuronal cells under stress conditions.

Summary Table: Neuroprotective Effects of this compound

Study TypeModel UsedKey Findings
In VivoRat MCAO ModelReduced infarct volume (26.65%) and improved recovery
In VitroPC12 Cell CultureDecreased OGD-induced cell death

Impact on Ion Channels

This compound's inhibition of VRAC has broader implications for cellular physiology beyond neuroprotection. It has been shown to influence ion transport mechanisms, particularly in glial cells where it affects chloride ion currents and cell volume regulation.

Research Insights

  • Chloride Ion Regulation : Studies indicate that this compound effectively blocks hypotonic-induced decreases in intracellular chloride concentration ([Cl⁻]i) in various cell types, including astrocytes . This regulation is critical for maintaining cellular homeostasis during osmotic stress.
  • Glutamate Transport : Beyond its effects on VRAC, this compound also inhibits glutamate uptake via the GLT-1 transporter, highlighting its multifaceted role in modulating neurotransmitter dynamics .

Summary Table: Effects on Cellular Physiology

Cellular FunctionEffect of this compoundReference
Chloride RegulationBlocks hypotonic-induced [Cl⁻]i decrease
Glutamate TransportInhibits GLT-1 transporter

Stroke and Ischemia

The compelling evidence supporting this compound's neuroprotective effects positions it as a potential therapeutic agent for ischemic stroke and related conditions. Its ability to selectively inhibit VRAC could offer a novel approach to mitigating excitotoxic damage during acute neurological events.

Mécanisme D'action

DCPIB exerts its effects by selectively inhibiting volume-regulated anion channels. It binds to the channel’s selectivity filter, blocking ion conduction and preventing the channel from opening in response to osmotic stimuli. This inhibition affects various cellular processes, including cell volume regulation, proliferation, and apoptosis .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

Le DCPIB est unique en raison de sa forte sélectivité et de sa puissance en tant qu'inhibiteur des VRAC. Contrairement à d'autres composés similaires, le this compound a été largement étudié et est largement utilisé dans la recherche scientifique pour étudier le rôle des VRAC dans divers processus cellulaires .

Activité Biologique

DCPIB (4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid) is a selective inhibitor of volume-regulated anion channels (VRAC). Its biological activity has been extensively studied across various cellular and physiological contexts, revealing both therapeutic potential and mechanisms of action.

This compound primarily functions as a blocker of VRAC, which are crucial for osmoregulation and cellular volume control. It has been shown to inhibit the swelling-activated chloride current (ICl,swell) in different cell types, including rat pancreatic β-cells (IC50 ~ 2 μM) and cardiovascular tissues (IC50 = 4.1 μM) . Additionally, this compound impacts mitochondrial function by inhibiting complexes I, II, and III of the electron transport chain, leading to reduced ATP production and altered mitochondrial membrane potential .

Inhibition of Angiogenesis

Recent studies have highlighted this compound's role in inhibiting angiogenesis. In an in vivo model of corneal suture and myocardial infarction, this compound administration significantly reduced neovascularization and endothelial cell proliferation. Specifically, it suppressed the total and phosphorylated levels of VEGFR2, a key receptor in angiogenic signaling pathways . The effects were quantified using slit-lamp biomicroscopy and immunofluorescence staining, demonstrating a marked decrease in CD31-positive endothelial cells following treatment with this compound .

Impact on Cellular Functions

This compound has been shown to affect various cellular processes:

  • Insulin Secretion : It inhibits glucose-stimulated insulin secretion in β-cells by blocking VRAC and indirectly activating KATP channels .
  • Cellular Proliferation and Migration : In human umbilical vein endothelial cells (HUVECs), this compound reduced tube formation and migration, essential for angiogenesis .
  • Neuroprotection : In models of cerebral ischemia, this compound exhibited neuroprotective effects by reducing infarct volume when administered locally, though systemic administration was less effective .

Study 1: Angiogenesis Inhibition

In a controlled study using mouse models, this compound was administered via subconjunctival injection or eye drops. Results indicated significant inhibition of corneal neovascularization at doses of 10 μM and 300 μM on days 10 and 14 post-treatment. The study utilized semi-quantitative scoring to assess neovascularization, confirming the compound's efficacy in reducing angiogenic activity .

Study 2: Neuroprotective Effects

A study investigating the effects of this compound in a rat model of reversible middle cerebral artery occlusion demonstrated that local administration led to a significant reduction in glutamate levels during ischemic conditions. This suggests that this compound may help mitigate excitotoxicity associated with ischemic injury .

Summary Table of Biological Activities

Activity Description IC50 / Concentration
VRAC BlockadeInhibits swelling-activated chloride currents~2 μM (β-cells), 4.1 μM (cardiovascular tissues)
Mitochondrial FunctionSuppresses ATP production; inhibits electron transport chain complexes10 μM
Angiogenesis InhibitionReduces endothelial cell proliferation and migration10 μM (in vivo)
NeuroprotectionDecreases infarct volume in ischemia modelLocal administration

Propriétés

IUPAC Name

4-[(2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Cl2O4/c1-2-3-10-22(15-7-4-5-8-15)13-14-12-16(28-11-6-9-17(25)26)19(23)20(24)18(14)21(22)27/h12,15H,2-11,13H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKGTPJPBOQECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCCCC(=O)O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435165
Record name DCPIB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82749-70-0
Record name DCPIB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DCPIB
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

By following substantially the procedure in Example 8, Step B, but substituting for (+) 6,7-dichloro-2-cyclopentyl-2,3-dihydro-5-hydroxy-2-methyl-1H-inden-1-one an equimolar quantity of (+) 2-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-5-hydroxy-1H-inden-1-one described therein, there is obtained (+) 4-[(2-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]butanoic acid which melts at 139°-139.5° C., [α]D25 +18.4° (C=5, ethanol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dcpib
Reactant of Route 2
Dcpib
Reactant of Route 3
Dcpib
Reactant of Route 4
Dcpib
Reactant of Route 5
Dcpib
Reactant of Route 6
Dcpib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.